No Head-to-Head or Cross-Study Comparative Data Identified
A systematic search of ChEMBL, PubChem, BindingDB, Google Patents, and PubMed returned zero entries containing quantitative activity data (IC50, Ki, EC50, % inhibition, fold-change) for N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide. A related 2024 study (Molecules 29(13), 3232) evaluated five distinct thiazole-carboxamide derivatives (TC-1 to TC-5) as AMPAR negative allosteric modulators with IC50 values ranging from 3.02 to 3.35 µM [1]. However, this specific compound was not among the tested analogs, preventing any direct or indirect comparison.
| Evidence Dimension | AMPAR inhibition (GluA2 subunit IC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | TC-2 (structurally related thiazole-carboxamide): IC50 = 3.02 µM; TC-1: IC50 = 3.3 µM; TC-5: IC50 = 3.35 µM |
| Quantified Difference | Cannot be calculated; target compound absent from study |
| Conditions | Whole-cell patch clamp on HEK293T cells expressing recombinant GluA2 AMPAR subunits |
Why This Matters
This evidence illustrates that structurally related compounds are bioactive in a therapeutically relevant assay, but no data exists to indicate whether the target compound would exhibit similar, superior, or inferior activity.
- [1] Qneibi, M.; Bdir, S.; Bdair, M.; Aldwaik, S. A. Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. Molecules 2024, 29(13), 3232. View Source
